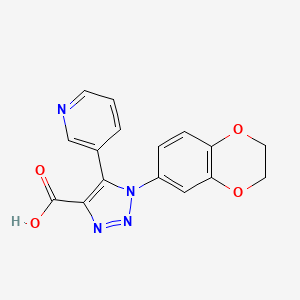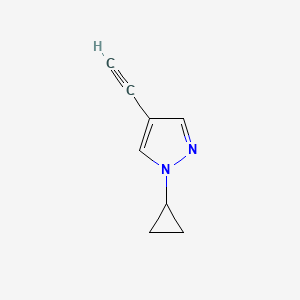![molecular formula C19H19N3O2 B2537694 N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide CAS No. 946233-89-2](/img/structure/B2537694.png)
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide” belongs to the class of organic compounds known as pyrido[1,2-a]pyrimidines . These are polycyclic aromatic compounds containing a pyrido[1,2-a]pyrimidine moiety, which consists of a pyridine fused to a pyrimidine. Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidines can be achieved through a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidines can be analyzed using various spectroscopic techniques such as IR, 1H NMR, ESI–MS, and CHN analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidines can vary depending on the specific substituents present in the molecule. For example, the compound 2- (4-methoxyphenyl)-4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carbonitrile was obtained as a yellow solid .Wissenschaftliche Forschungsanwendungen
Microwave-Induced Synthesis and Biological Potentials
The synthesis of pyrimidine-linked heterocyclics, including structures similar to N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide, has been facilitated by microwave irradiative cyclocondensation. These compounds have shown promising insecticidal and antibacterial potential, highlighting a methodological advancement in chemical synthesis and a pathway to new bioactive molecules with potential applications in agricultural and healthcare sectors (Deohate & Palaspagar, 2020).
Anticancer and Histone Deacetylase Inhibition
Analogous compounds to this compound, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been identified as isotype-selective histone deacetylase (HDAC) inhibitors. These inhibitors exhibit significant antitumor activity and have entered clinical trials, suggesting their potential as anticancer drugs (Zhou et al., 2008).
Herbicidal Activity
Derivatives of pyrimidine structures have been designed and synthesized with a focus on their herbicidal activities. Studies show that these compounds exhibit moderate inhibitory activities against both monocotyledon and dicotyledon plants, indicating their utility in developing new herbicides (Duan, Zhao, & Zhang, 2010).
Analgesic Properties Enhancement
Research into the methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus structures, closely related to this compound, has explored optimizations for analgesic properties. Modifications in these structures have been linked to enhanced biological activity, particularly in derivatives with specific substituents, suggesting a pathway for developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial and Antifungal Activities
Compounds structurally similar to this compound have demonstrated significant antimicrobial and antifungal activities. This includes potential applications in combating resistant strains of bacteria and fungi, offering a promising avenue for new therapeutic agents (Si, 2009).
Zukünftige Richtungen
The future directions in the study of pyrido[1,2-a]pyrimidines could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. For instance, supramolecular β-cyclodextrin has been investigated as a highly efficient, biodegradable, and reusable catalyst for the synthesis of 4-oxo-4H-pyrido [1,2-a]pyrimidine-3-carbonitrile derivatives .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anti-hiv-1 activity , suggesting that the compound may interact with key proteins involved in the HIV-1 life cycle, such as reverse transcriptase, protease, and integrase .
Mode of Action
It is suggested that the compound may bind to the active site of its target protein, such as integrase in the case of hiv-1 . The keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring moiety may chelate a Mg2+ ion, which is crucial for the catalytic activity of these enzymes .
Biochemical Pathways
Given its potential anti-hiv-1 activity, it may interfere with the hiv-1 life cycle, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation .
Result of Action
Similar compounds have shown moderate inhibitory properties against hiv-1 virus (nl4-3) in cell cultures .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-15(14-9-5-4-6-10-14)18(23)21-17-13(2)20-16-11-7-8-12-22(16)19(17)24/h4-12,15H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOSXQCECLXGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)
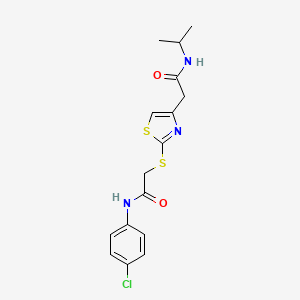

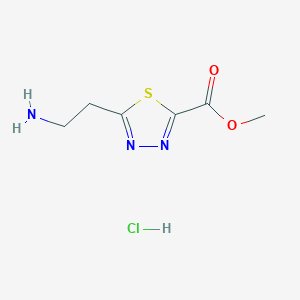
![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)
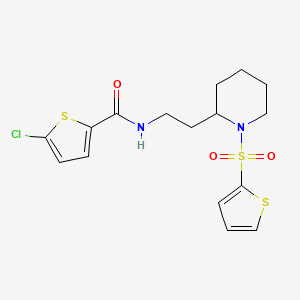
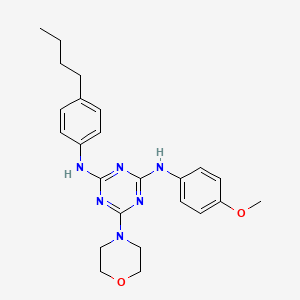
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)
![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)
